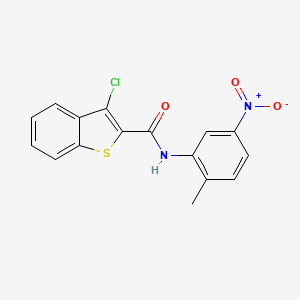
3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-(2-metil-5-nitrofenil)-1-benzotiofeno-2-carboxamida: es un compuesto orgánico sintético que pertenece a la clase de derivados de benzotiofeno. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo nitrofenilo y una unidad benzotiofeno, lo que lo convierte en una molécula de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-cloro-N-(2-metil-5-nitrofenil)-1-benzotiofeno-2-carboxamida típicamente implica los siguientes pasos:
Formación del Núcleo de Benzotiofeno: El núcleo de benzotiofeno se puede sintetizar a través de reacciones de ciclización que involucran derivados de tiofeno y reactivos apropiados.
Introducción del Grupo Cloro: La cloración del núcleo de benzotiofeno se logra utilizando agentes clorantes como cloruro de tionilo o pentacloruro de fósforo.
Adición del Grupo Nitrofenilo: El grupo nitrofenilo se introduce mediante reacciones de nitración, a menudo utilizando ácido nítrico y ácido sulfúrico como reactivos.
Formación de Carboxamida: El paso final implica la formación del grupo carboxamida a través de reacciones con aminas o amidas en condiciones adecuadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, el rendimiento y la rentabilidad. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la unidad benzotiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo nitro, convirtiéndolo en un grupo amino en condiciones adecuadas.
Reactivos y Condiciones Comunes
Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o la reducción química utilizando cloruro de estaño (II) (SnCl2) son métodos típicos.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Principales Productos Formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Derivados de amino
Sustitución: Varios derivados de benzotiofeno sustituidos
Aplicaciones Científicas De Investigación
3-cloro-N-(2-metil-5-nitrofenil)-1-benzotiofeno-2-carboxamida: tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto líder en el descubrimiento y desarrollo de fármacos, particularmente por sus posibles efectos terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y colorantes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-(2-metil-5-nitrofenil)-1-benzotiofeno-2-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibición o modulación de la actividad de enzimas implicadas en procesos biológicos clave.
Interacción con Receptores: Actuar como agonista o antagonista en varios sitios receptores.
Modulación de Vías de Transducción de Señales: Influir en las vías de señalización celular que regulan el crecimiento celular, la diferenciación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-cloro-N-(2-metil-5-nitrofenil)propanamida
- 3-cloro-N-(2-metil-5-nitrofenil)benzamida
Singularidad
- Diferencias Estructurales : La presencia de la unidad benzotiofeno distingue a 3-cloro-N-(2-metil-5-nitrofenil)-1-benzotiofeno-2-carboxamida de otros compuestos similares, lo que podría conducir a diferentes propiedades químicas y biológicas.
- Reactividad : La combinación única de grupos funcionales en este compuesto puede dar como resultado patrones de reactividad y aplicaciones distintas en comparación con sus análogos.
Propiedades
Número CAS |
282091-67-2 |
|---|---|
Fórmula molecular |
C16H11ClN2O3S |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
3-chloro-N-(2-methyl-5-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3S/c1-9-6-7-10(19(21)22)8-12(9)18-16(20)15-14(17)11-4-2-3-5-13(11)23-15/h2-8H,1H3,(H,18,20) |
Clave InChI |
KSWAKUNCGSYFAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















